2-Methoxyphenyl diphenylacetate
Description
2-Methoxyphenyl diphenylacetate (IUPAC name: 2-methoxyphenyl 2,2-diphenylacetate) is an ester derivative of diphenylacetic acid, characterized by a 2-methoxyphenyl group esterified to the diphenylacetate backbone . Synonyms include benzeneacetic acid, 2-methoxyphenyl ester and 2-methoxyphenyl phenylacetate . This compound is notable for its aromatic substitution pattern, which influences its physicochemical properties and reactivity.
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2,2-diphenylacetate |
InChI |
InChI=1S/C21H18O3/c1-23-18-14-8-9-15-19(18)24-21(22)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
InChI Key |
LSFZZWRTRCMTKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diphenylacetate Derivatives
Diphenylglycolic Acid (Benzilic Acid)
- Structure : 2-Hydroxy-2,2-diphenylacetic acid (CAS RN: 76-93-7).
- Key Differences : Replaces the 2-methoxyphenyl ester with a hydroxyl group.
- Properties : Higher acidity due to the carboxylic acid group, enabling salt formation (e.g., sodium salts). Used in organic synthesis as a precursor for esters and amides .
- Reactivity : The hydroxyl group participates in hydrogen bonding, affecting solubility and crystallization behavior, unlike the methoxy group in the target compound .
Methyl 2-Phenylacetoacetate
- Structure : Methyl ester of α-acetylphenylacetic acid (CAS RN: 16648-44-5).
- Key Differences : Incorporates an acetyl group adjacent to the phenylacetate moiety.
- Properties: The β-ketoester group enhances reactivity in Claisen condensations and enolate formation. Widely used in synthesizing amphetamines and methylphenidate derivatives .
- Reactivity : The acetyl group increases electrophilicity compared to the methoxyphenyl group in 2-methoxyphenyl diphenylacetate .
Substituted Phenyl Acetates
Methyl 2-(2-Hydroxyphenyl)acetate
- Structure : Methyl ester of 2-hydroxyphenylacetic acid.
- Key Differences : Hydroxyl substituent instead of methoxy at the ortho position.
- Properties : Higher polarity due to hydrogen bonding capacity, leading to increased water solubility. Used in pharmaceutical intermediates .
- Reactivity : Susceptible to oxidation and etherification, unlike the more stable methoxy group in the target compound .
Ethyl 3-(2,4-Difluorophenoxy)-2-(4-Methoxyphenyl)acrylate
- Structure: Ethyl ester with difluorophenoxy and 4-methoxyphenyl groups.
- Key Differences : Fluorine substituents enhance lipophilicity and metabolic stability.
- Properties : Lower melting point (~100–120°C) compared to diphenylacetate derivatives due to reduced aromatic stacking .
- Applications : Antifungal and antibacterial agents, leveraging fluorine’s electronegativity .
Heterocyclic and Alkoxy-Modified Esters
HBK Series Piperazine Derivatives (e.g., HBK14–HBK19)
- Structure: Piperazine derivatives with 2-methoxyphenyl and alkylphenoxy groups.
- Properties : Demonstrated serotonin receptor (5-HT1A) antagonism, highlighting pharmacological utility absent in simple diphenylacetates .
Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 348.4 (est.) | Not reported | Low (lipophilic) | Methoxy, diphenylacetate |
| Diphenylglycolic acid | 228.24 | 150–152 | Moderate | Hydroxyl, carboxylic acid |
| Methyl 2-(2-hydroxyphenyl)acetate | 180.17 | 45–50 | High | Hydroxyl, ester |
| Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate | 348.3 | 102–105 | Low | Fluoro, methoxy, acrylate |
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